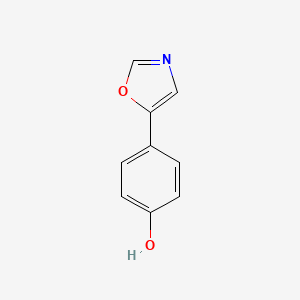

4-(1,3-オキサゾール-5-イル)フェノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1,3-Oxazol-5-YL)phenol” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is used for research and development purposes .

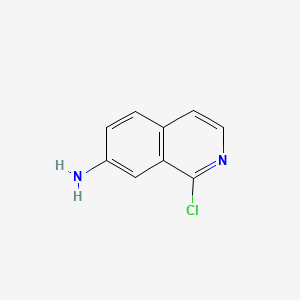

Molecular Structure Analysis

The molecular structure of “4-(1,3-Oxazol-5-YL)phenol” consists of a five-membered oxazole ring attached to a phenol group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3 .Physical and Chemical Properties Analysis

“4-(1,3-Oxazol-5-YL)phenol” is a stable compound with a storage temperature of 2-8°C . It has a boiling point of 317.6°C at 760 mmHg .科学的研究の応用

抗ウイルス用途

この化合物は、SARS-CoV-2に対するウイルス侵入阻害剤として潜在性を示すホノキオール誘導体の合成に使用されてきました . これらの誘導体は、ウイルススパイクタンパク質に基づくSARS-CoV-2擬似ウイルスモデルで試験されました .

創薬

“4-(1,3-オキサゾール-5-イル)フェノール”は、特に新規化学物質の合成において創薬に使用されています. これは、新薬開発における重要な中間体です。

生化学

生化学の分野では、この化合物はさまざまな研究用途で使用されています. これは、生物学的システムとプロセスの研究において重要な役割を果たします。

ホノキオール誘導体の合成

ホノキオールは、Magnoliae officinalis Cortexの生物活性成分です. “4-(1,3-オキサゾール-5-イル)フェノール”は、新規ホノキオール類似体の合成に使用されてきました .

抗がん研究

“4-(1,3-オキサゾール-5-イル)フェノール”を含むオキサゾール誘導体は、抗がん研究で潜在性を示しています . これらは、さまざまな癌細胞株の増殖を阻害する化合物の合成に使用されてきました。

オキサゾール誘導体の生物活性

オキサゾール誘導体は、幅広い生物活性を有しています . これらは、抗菌、抗炎症、抗糖尿病、抗肥満、および抗酸化特性を有する化合物の合成に使用されてきました .

Safety and Hazards

将来の方向性

The utility of oxazole derivatives, including “4-(1,3-Oxazol-5-YL)phenol”, in medicinal chemistry has increased in recent years due to their wide spectrum of biological activities . Future research may focus on further exploring the therapeutic potentials of these compounds and developing new synthesis methods.

作用機序

Target of Action

Oxazole derivatives, which include 4-(1,3-oxazol-5-yl)phenol, have been found to exhibit a wide spectrum of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Mode of Action

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The compound’s interaction with its targets likely leads to changes at the molecular level, which then translate into the observed biological activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Oxazol-5-YL)phenol . These factors could include pH levels, temperature, and the presence of other compounds or enzymes that could interact with 4-(1,3-Oxazol-5-YL)phenol.

生化学分析

Biochemical Properties

4-(1,3-Oxazol-5-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial growth by blocking the synthesis of essential biomolecules . The compound’s antibacterial activity is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable agent in combating resistant bacterial strains . Additionally, 4-(1,3-Oxazol-5-YL)phenol exhibits antifungal properties, further highlighting its potential in treating fungal infections .

Cellular Effects

The effects of 4-(1,3-Oxazol-5-YL)phenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in bacterial and fungal growth, leading to inhibited cell proliferation . Furthermore, 4-(1,3-Oxazol-5-YL)phenol impacts cellular metabolism by disrupting the synthesis of key metabolic intermediates, thereby hindering the growth and survival of pathogenic cells .

Molecular Mechanism

At the molecular level, 4-(1,3-Oxazol-5-YL)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their function and leading to the disruption of essential biochemical pathways. For example, the compound’s interaction with bacterial enzymes involved in cell wall synthesis results in the inhibition of bacterial growth . Additionally, 4-(1,3-Oxazol-5-YL)phenol can modulate gene expression by binding to regulatory proteins, thereby altering the transcription of genes critical for cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,3-Oxazol-5-YL)phenol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(1,3-Oxazol-5-YL)phenol remains stable under specific conditions, maintaining its antibacterial and antifungal activities . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of pathogenic cells .

Dosage Effects in Animal Models

The effects of 4-(1,3-Oxazol-5-YL)phenol vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and antifungal activities without causing significant toxicity . At higher doses, there may be threshold effects, leading to potential toxic or adverse effects . Animal studies have shown that while 4-(1,3-Oxazol-5-YL)phenol is effective in treating infections at therapeutic doses, excessive dosages can result in toxicity, highlighting the importance of dose optimization in clinical applications .

Metabolic Pathways

4-(1,3-Oxazol-5-YL)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s antibacterial and antifungal properties are mediated through its effects on metabolic flux and metabolite levels . By inhibiting key enzymes involved in the synthesis of essential biomolecules, 4-(1,3-Oxazol-5-YL)phenol disrupts the metabolic pathways necessary for the growth and survival of pathogenic cells .

Transport and Distribution

The transport and distribution of 4-(1,3-Oxazol-5-YL)phenol within cells and tissues are critical for its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Studies have shown that 4-(1,3-Oxazol-5-YL)phenol can effectively penetrate cell membranes and reach intracellular targets, enhancing its antibacterial and antifungal activities . Additionally, the compound’s distribution within tissues is influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of 4-(1,3-Oxazol-5-YL)phenol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For instance, 4-(1,3-Oxazol-5-YL)phenol may localize to the cytoplasm or nucleus, where it exerts its effects on gene expression and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

4-(1,3-oxazol-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-10-6-12-9/h1-6,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJOJWMIGCSJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693927 |

Source

|

| Record name | 4-(1,3-Oxazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-71-8 |

Source

|

| Record name | 4-(1,3-Oxazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B596609.png)